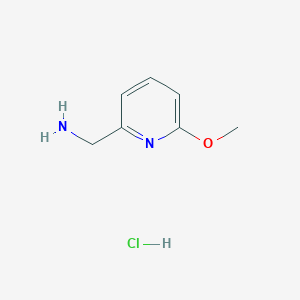

(6-Methoxypyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKBPLDFAZGMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551827 | |

| Record name | 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95851-89-1 | |

| Record name | 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (6-Methoxypyridin-2-yl)methanamine Hydrochloride

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical and pharmaceutical development. It forms the basis for understanding its properties, reactivity, and biological activity, and is a critical component of regulatory submissions. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of (6-Methoxypyridin-2-yl)methanamine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry.[1][2] We will move beyond a simple recitation of techniques to explore the strategic integration of mass spectrometry, multinuclear and multidimensional NMR spectroscopy, and single-crystal X-ray diffraction. The causality behind experimental choices is emphasized, providing researchers and drug development professionals with a robust framework for characterizing novel small molecules.

Introduction: The Imperative for Rigorous Characterization

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a small organic molecule featuring a substituted pyridine core. Pyridine scaffolds are privileged structures in drug discovery, appearing in numerous FDA-approved drugs, where they often contribute to receptor binding affinity and favorable pharmacokinetic profiles.[1] Before any such molecule can advance in a development pipeline, its identity and purity must be unequivocally established. This process is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and regulatory compliance, as outlined in international guidelines such as those from the ICH (International Council for Harmonisation).[3][4][5]

This guide details a multi-technique, self-validating approach to structural elucidation. We will demonstrate how orthogonal analytical methods are synergistically employed to build a complete, high-confidence structural dossier, from elemental composition to three-dimensional atomic arrangement.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in characterizing an unknown compound is to determine its molecular formula. This is achieved by combining high-resolution mass spectrometry (HRMS) for accurate mass determination with elemental analysis for empirical formula confirmation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We choose HRMS, typically using electrospray ionization (ESI) for a polar molecule like this hydrochloride salt, because it provides a highly accurate mass measurement of the molecular ion.[6][7] This accuracy (typically to within 5 ppm) allows for the confident determination of the elemental composition, significantly narrowing down potential molecular formulas.[6] ESI is a "soft" ionization technique, which is crucial for minimizing fragmentation and maximizing the abundance of the molecular ion, [M+H]⁺.[6]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of (6-Methoxypyridin-2-yl)methanamine hydrochloride in methanol. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

-

Acquisition: Acquire data over a mass range of m/z 50-500. Use a lock mass (e.g., Leucine Enkephalin) for real-time mass correction to ensure high accuracy.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and use the instrument software to calculate the elemental composition based on the accurate mass.

Data Presentation: Expected HRMS Data

The neutral form of the molecule is C₇H₁₀N₂O.[8]

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |

| Exact Mass (Neutral) | 138.07931 | - |

| [M+H]⁺ (Monoisotopic) | 139.08659 | 139.0864 (within 1.4 ppm error) |

This result confirms the molecular formula and provides the first piece of the structural puzzle.

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[9][10][11] We employ a suite of 1D and 2D NMR experiments to build the carbon-hydrogen framework and establish long-range correlations.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is designed to build structural information progressively, from identifying proton and carbon environments to establishing their direct and long-range connections.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10 mg of (6-Methoxypyridin-2-yl)methanamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amine protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition: Perform ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments using standard instrument pulse programs.

¹H NMR: Proton Environments

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).[9][12][13] For this molecule, we expect distinct signals for the three aromatic protons on the pyridine ring, the methylene (-CH₂-) protons, the methoxy (-OCH₃) protons, and the ammonium (-NH₃⁺) protons. The chemical shifts are highly informative about the electronic environment.

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum shows the number of unique carbon environments.[12] We couple this with a DEPT-135 experiment, which is a crucial step that distinguishes between CH, CH₂, and CH₃ carbons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C2 and C6 of the pyridine ring) are absent. This combination rapidly confirms the carbon types present in the molecule.

2D NMR: Piecing the Puzzle Together

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is invaluable for tracing out adjacent proton networks, such as the protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This is the primary method for definitively assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall molecular framework. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. It connects the individual spin systems identified by COSY.

Integrated Data Interpretation and Assignments

By combining all NMR data, we can assign every signal and confirm the molecular structure. The HMBC diagram below illustrates the key correlations that lock the structure in place.

Caption: Key expected HMBC correlations for the molecule.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆, 400 MHz)

| Assignment | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm), DEPT-135 | Key HMBC Correlations (from H to C) |

| -OCH₃ | ~3.85, s, 3H | ~53.5, CH₃ (+) | C6 |

| -CH₂-NH₃⁺ | ~4.10, s, 2H | ~45.0, CH₂ (-) | C2, C3 |

| H5 | ~6.80, d, 1H | ~110.0, CH (+) | C3, C6, CH₂ |

| H3 | ~6.90, d, 1H | ~115.0, CH (+) | C2, C5 |

| H4 | ~7.70, t, 1H | ~140.0, CH (+) | C2, C6 |

| -NH₃⁺ | ~8.40, br s, 3H | - | CH₂ |

| C2 | - | ~158.0, C (absent) | - |

| C6 | - | ~163.0, C (absent) | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR and MS provide the connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[14][15][16] It is considered the "gold standard" for structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions.[15][17]

Expertise & Causality: The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[14][16] The hydrochloride salt form of the molecule often enhances crystallinity compared to the free base due to strong ionic and hydrogen-bonding interactions.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: Explore various crystallization techniques. A common starting point is slow evaporation.

-

Dissolve the compound to saturation in a polar solvent (e.g., methanol or ethanol).

-

Place the solution in a loosely capped vial inside a larger beaker containing a less polar anti-solvent (e.g., diethyl ether or ethyl acetate).

-

Allow the anti-solvent vapor to slowly diffuse into the vial over several days to weeks, inducing crystallization.

-

-

Crystal Mounting: Identify a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Use a modern X-ray diffractometer, typically with a Mo or Cu X-ray source.

-

Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and improve data quality.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods (e.g., SHELXT) to locate the positions of the heavy atoms.

-

Refine the structural model against the data (e.g., using SHELXL), locating lighter atoms (like hydrogen) from the difference Fourier map and refining atomic positions and thermal parameters.

-

Data Presentation: Expected Crystallographic Data

A successful crystallographic experiment would yield a final structural model (CIF file) and a table of key geometric parameters.

| Parameter | Expected Value Range |

| C-C (aromatic) bond length | 1.38 - 1.41 Å |

| C-N (aromatic) bond length | 1.33 - 1.35 Å |

| C-O bond length | 1.35 - 1.37 Å |

| C-C (aliphatic) bond length | 1.50 - 1.52 Å |

| C-N (aliphatic) bond length | 1.47 - 1.49 Å |

| Key Torsion Angles | Defines molecular conformation |

The result would be an unambiguous confirmation of the connectivity determined by NMR and would reveal the solid-state conformation and packing arrangement.

Conclusion: A Synergistic and Self-Validating Approach

References

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- X-ray crystallography Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).

- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30).

- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry - ACS Publications. (2023, January 10).

- X-ray Crystallography - Anton Paar Wiki. (n.d.).

- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).

- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).

- NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7).

- Small molecule analysis using MS - Bioanalysis Zone. (n.d.).

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - NIH. (2025, June 1).

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).

- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.).

- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).

- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PubMed. (2021, July 2).

- ICH Guidelines on particle properties | Pharmaceutical Networking. (n.d.).

- (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. (2018, December 10).

- ICH Q6 Guidelines - MasterControl. (n.d.).

- A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).

- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).

- Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (n.d.).

- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).

- (6-Methoxypyridin-2-yl)methanamine - Sigma-Aldrich. (n.d.).

Sources

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. database.ich.org [database.ich.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zefsci.com [zefsci.com]

- 8. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 9. jchps.com [jchps.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 14. fiveable.me [fiveable.me]

- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mkuniversity.ac.in [mkuniversity.ac.in]

An In-Depth Technical Guide to the Synthesis of (6-Methoxypyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their structural motif is prevalent in molecules targeting diverse biological pathways, making a robust and scalable synthetic route to this building block essential for drug discovery and development. This guide provides a comprehensive overview of the prevailing synthetic strategies, focusing on the reduction of 6-methoxypyridine-2-carbonitrile. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity.

Introduction: The Significance of the Methoxy-Aminomethyl-Pyridine Scaffold

The 6-methoxypyridin-2-yl)methanamine moiety is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the methoxy and aminomethyl substituents on the pyridine ring, allow for versatile interactions with biological targets. This structural unit is a key component in the development of novel therapeutics, including but not limited to, gamma-secretase modulators for Alzheimer's disease and various kinase inhibitors for oncology.[1] The ability to efficiently synthesize this intermediate is, therefore, a critical enabling step in the pipeline of many drug development programs.

This guide will focus on the most common and reliable synthetic pathway, which commences with the readily available 6-methoxypyridine-2-carbonitrile. The core of this synthesis lies in the reduction of the nitrile functionality to a primary amine. We will explore two primary reductive methods: catalytic hydrogenation and chemical reduction using metal hydrides.

Synthetic Strategy: From Nitrile to Amine

The primary disconnection for the synthesis of (6-methoxypyridin-2-yl)methanamine hydrochloride points to 6-methoxypyridine-2-carbonitrile as the logical precursor. This nitrile can be synthesized through various methods, often involving the cyanation of a corresponding 2-halopyridine derivative.[2] However, for the purpose of this guide, we will assume the availability of the nitrile starting material and focus on its reduction.

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The two most prevalent and scalable methods are:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.[3] It is often considered a "greener" alternative due to the use of hydrogen as the reductant.

-

Chemical Reduction with Metal Hydrides: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH4), are highly effective for nitrile reduction.[3][4][5][6][7] This method is typically high-yielding and proceeds under relatively mild conditions.

The choice between these methods often depends on factors such as substrate compatibility with the reaction conditions, available equipment (e.g., for high-pressure hydrogenations), and safety considerations associated with pyrophoric reagents like LiAlH4.

Mechanistic Considerations

Catalytic Hydrogenation: The mechanism of catalytic nitrile hydrogenation involves the adsorption of both the nitrile and hydrogen onto the surface of the metal catalyst. The triple bond of the nitrile is sequentially reduced, first to an imine intermediate and then to the primary amine. Careful control of reaction conditions is crucial to prevent the formation of secondary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[8]

Lithium Aluminum Hydride Reduction: The reduction of nitriles with LiAlH4 proceeds via nucleophilic attack of a hydride ion (H-) on the electrophilic carbon of the nitrile group. This initial attack forms an imine anion. A second hydride transfer then occurs, leading to a dianion intermediate. Subsequent aqueous workup protonates the dianion to yield the primary amine.[4][5][6]

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of (6-methoxypyridin-2-yl)methanamine hydrochloride via the reduction of 6-methoxypyridine-2-carbonitrile.

Method A: Catalytic Hydrogenation

This protocol outlines a general procedure for the catalytic hydrogenation of 6-methoxypyridine-2-carbonitrile. The choice of catalyst, solvent, pressure, and temperature may require optimization for specific equipment and scales.

Protocol:

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend 6-methoxypyridine-2-carbonitrile in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude (6-methoxypyridin-2-yl)methanamine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Purification: Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Method B: Lithium Aluminum Hydride (LiAlH4) Reduction

This protocol describes the reduction of 6-methoxypyridine-2-carbonitrile using LiAlH4. Caution: LiAlH4 is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Suspension: Under a positive pressure of nitrogen, suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 6-methoxypyridine-2-carbonitrile in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching (Fieser Work-up): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.[7]

-

Filtration: Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-methoxypyridin-2-yl)methanamine.

-

Salt Formation and Purification: Follow steps 7 and 8 from Method A to form and purify the hydrochloride salt.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (6-Methoxypyridin-2-yl)methanamine hydrochloride.

Caption: Synthetic workflow for (6-Methoxypyridin-2-yl)methanamine hydrochloride.

Data Presentation: Reagent and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Methoxypyridine-2-carbonitrile | C7H6N2O | 134.14 | Solid |

| (6-Methoxypyridin-2-yl)methanamine | C7H10N2O | 138.17 | Solid[9] |

| (6-Methoxypyridin-2-yl)methanamine hydrochloride | C7H11ClN2O | 174.63 | Solid |

Protecting Group Strategies

In more complex syntheses where other functional groups sensitive to the reduction conditions are present, a protecting group strategy may be necessary. The primary amine of (6-methoxypyridin-2-yl)methanamine can be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.[10][11][12][13][14]

Boc Protection of the Amine

The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[12][14]

Caption: Boc protection and deprotection cycle for the amine.

Conclusion

The synthesis of (6-methoxypyridin-2-yl)methanamine hydrochloride is a well-established and crucial process in the field of drug discovery. The reduction of 6-methoxypyridine-2-carbonitrile, either through catalytic hydrogenation or with a chemical reductant like LiAlH4, provides reliable and scalable access to this important building block. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the final product.

References

- JoVE. (2025-05-22). Nitriles to Amines: LiAlH4 Reduction.

- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Chemguide. reduction of nitriles.

- Chemistry LibreTexts. (2023-01-22). Conversion of nitriles to 1° amines using LiAlH4.

- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).

- Elsevier. (2015).

- Labsolu. 2-(Boc-amino)-5-(aminomethyl)pyridine.

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- Google Patents.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- PubChem. N-Boc-2-aminomethylpyridine.

- Chemistry Steps. Boc Protecting Group for Amines.

- Sigma-Aldrich. (6-Methoxypyridin-2-yl)methanamine.

- Journal of the American Chemical Society. (2024-07-18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labsolu.ca [labsolu.ca]

- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectral Analysis of (6-Methoxypyridin-2-yl)methanamine Hydrochloride

Abstract

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile building block. Accurate and unambiguous structural confirmation is paramount for its application in synthesis and regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By synthesizing foundational spectroscopic principles with data from closely related structural analogs, this document serves as a practical reference for the interpretation of its spectral data, ensuring high confidence in its structural identity.

Introduction and Molecular Structure

The precise characterization of chemical entities is the bedrock of modern pharmaceutical development. (6-Methoxypyridin-2-yl)methanamine hydrochloride (C₇H₁₁ClN₂O, M.W.: 174.63 g/mol ) is a primary amine whose utility is defined by the unique electronic interplay between the electron-donating methoxy group and the electron-withdrawing pyridinic nitrogen. This guide elucidates the expected spectral signatures that arise from this distinct molecular architecture.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, but it also critically influences its spectral properties, particularly in NMR and IR spectroscopy, by protonating the primary amine. Understanding these effects is key to accurate interpretation.

Below is the chemical structure of the protonated form, as expected in the hydrochloride salt.

Caption: Structure of (6-Methoxypyridin-2-yl)methanaminium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For (6-Methoxypyridin-2-yl)methanamine hydrochloride, both ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework. The formation of the ammonium salt significantly affects the chemical shifts of adjacent protons and carbons due to the inductive effect of the positive charge.[1]

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 12 ppm.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 180 ppm is standard.

-

Reference: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm, either directly or indirectly using the residual solvent signal.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the methylene protons, the methoxy protons, and the ammonium protons. The electron-donating methoxy group and the electron-withdrawing aminomethyl group create a predictable pattern of shielding and deshielding on the pyridine ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H₄ (Pyridine) | 7.8 - 8.0 | Triplet (t) | J = ~8.0 | 1H | Located between two other ring protons, deshielded by the ring current. |

| H₃ (Pyridine) | 7.2 - 7.4 | Doublet (d) | J = ~8.0 | 1H | Ortho-coupled to H₄, shielded relative to H₄. |

| H₅ (Pyridine) | 6.8 - 7.0 | Doublet (d) | J = ~8.0 | 1H | Ortho-coupled to H₄, significantly shielded by the adjacent methoxy group. |

| -CH₂- (Methylene) | 4.2 - 4.4 | Singlet (s) or Broad Singlet | N/A | 2H | Adjacent to the pyridyl ring and the electron-withdrawing NH₃⁺ group, leading to a downfield shift. |

| -OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet (s) | N/A | 3H | Characteristic chemical shift for an aromatic methoxy group. |

| -NH₃⁺ (Ammonium) | 8.5 - 9.0 | Broad Singlet (br s) | N/A | 3H | Highly deshielded due to the positive charge. Signal is often broad and will exchange with D₂O.[1] |

Note: Predicted chemical shifts are based on the analysis of substituted pyridine derivatives and general NMR principles.[2][3][4] The protonation of the amine causes a downfield shift for adjacent protons.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display all seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing further structural confirmation.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C₆ (Pyridine) | 162 - 165 | Most deshielded aromatic carbon due to direct attachment to both the ring nitrogen and the electron-donating oxygen atom. |

| C₂ (Pyridine) | 155 - 158 | Deshielded due to attachment to the ring nitrogen and the aminomethyl group. |

| C₄ (Pyridine) | 140 - 143 | The para-carbon relative to the methoxy group, deshielded by the general aromatic environment.[2] |

| C₃ (Pyridine) | 118 - 122 | Shielded relative to C₄. |

| C₅ (Pyridine) | 110 - 114 | Most shielded aromatic carbon due to the strong electron-donating effect of the ortho-methoxy group. |

| -OCH₃ (Methoxy) | 53 - 56 | Typical range for a methoxy carbon attached to an aromatic ring. |

| -CH₂- (Methylene) | 45 - 48 | Carbon adjacent to the pyridyl ring and the nitrogen atom.[5] |

Note: Predicted chemical shifts are based on additive rules and data from analogous structures like 2-methoxypyridine and other substituted pyridines.[6][7][8][9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. For (6-Methoxypyridin-2-yl)methanamine hydrochloride, the spectrum is dominated by vibrations from the ammonium group, the aromatic ring, and the C-O ether linkage.

Experimental Protocol

-

Sample Preparation: As the compound is a solid salt, the spectrum is best obtained using either a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The key diagnostic bands are associated with the primary ammonium (R-NH₃⁺) group, which replaces the typical primary amine (R-NH₂) signals.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |

| 3200 - 2800 | N-H Stretch (Ammonium, -NH₃⁺) | Strong, Broad | This very broad and intense envelope is the hallmark of an amine salt and is due to the N-H stretching vibrations. It often overlaps with C-H stretching bands.[10] |

| ~3050 | Aromatic C-H Stretch | Medium to Weak | Stretching of the C-H bonds on the pyridine ring. Often appear as small, sharp peaks on top of the broad N-H stretch. |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Symmetric and asymmetric stretching of the -CH₂- and -OCH₃ groups. Also seen on the broad N-H envelope.[10] |

| 1610 - 1580 | N-H Bend (Ammonium) & C=C/C=N Stretch | Medium to Strong | Asymmetric and symmetric bending of the -NH₃⁺ group overlaps with the aromatic ring stretching vibrations.[11] |

| 1480 - 1440 | Aromatic C=C/C=N Stretch | Medium to Strong | Further pyridine ring stretching vibrations. |

| 1280 - 1240 | Aryl C-O Stretch (Asymmetric) | Strong | Characteristic strong absorption for the C-O bond of the aryl ether (methoxy group).[12] |

| 1050 - 1020 | Aryl C-O Stretch (Symmetric) | Medium | Symmetric C-O-C stretching of the methoxy group. |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations of the hydrogens on the substituted pyridine ring, indicative of the substitution pattern. |

Note: The interpretation is based on established correlation tables and spectral data of amine hydrochlorides and substituted pyridines.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique, as it is a soft ionization method suitable for polar, pre-charged, or easily protonated molecules.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Analyze using a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Ionization Mode: Operate in positive ion mode to observe the protonated molecule.

-

Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum to determine the mass of the molecular ion. The instrument should be calibrated to ensure high mass accuracy.

-

Tandem MS (MS/MS): Select the molecular ion of interest as the precursor, subject it to collision-induced dissociation (CID), and acquire the spectrum of the resulting fragment ions to aid in structural elucidation.

-

MS Spectral Interpretation

In the ESI+ full scan spectrum, the compound will be detected as the protonated free base, not as the intact salt. The chloride ion will not be observed.

-

Molecular Ion: The expected primary ion will be the protonated free base, [(C₇H₁₀N₂O) + H]⁺.

-

Predicted Monoisotopic Mass [M+H]⁺: 139.0866 m/z.[15]

-

Molecular Weight (Average): 138.17 Da (free base).

-

-

Fragmentation Analysis (MS/MS): The fragmentation of the [M+H]⁺ ion is expected to proceed via characteristic pathways for pyridinylmethylamine structures. The most likely fragmentation involves the cleavage of the benzylic C-N bond, which is a common and energetically favorable pathway.[16]

Caption: Predicted major fragmentation pathways for protonated (6-Methoxypyridin-2-yl)methanamine.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia, which would lead to the formation of a pyridinylmethyl cation at m/z 122 .

-

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the pyridine ring could lead to a fragment corresponding to the methoxypyridine cation at m/z 108 .

-

Ring Fragmentation: Subsequent fragmentation of the pyridinyl cation (m/z 122) could involve the loss of HCN, leading to a fragment at m/z 93 .

Conclusion

The structural identity of (6-Methoxypyridin-2-yl)methanamine hydrochloride can be unequivocally confirmed through a combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, with chemical shifts heavily influenced by the substitution pattern and the protonated amine. FT-IR spectroscopy offers rapid confirmation of key functional groups, most notably the characteristic broad N-H stretch of the ammonium salt. Finally, high-resolution ESI-MS confirms the elemental composition and provides structural insights through predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this important chemical building block.

References

-

PubChem. (n.d.). (6-methoxypyridin-2-yl)methanamine. Retrieved January 18, 2026, from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved January 18, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 18, 2026, from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Gunasekaran, S., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Journal of Chemical and Pharmaceutical Research.

- Cabot, R. C., & Sandorfy, C. (1956). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry.

-

LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved January 18, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information: N-Oxide products. Retrieved January 18, 2026, from [Link]

- Contreras, R., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 18, 2026, from [Link]

- Anitha, C., et al. (2015). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 18, 2026, from [Link]

- Marion, J. B., & Bell, R. P. (1954). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. testbook.com [testbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. PubChemLite - (6-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 16. chem.libretexts.org [chem.libretexts.org]

commercial availability of (6-Methoxypyridin-2-yl)methanamine hydrochloride

An In-depth Technical Guide to (6-Methoxypyridin-2-yl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif, featuring a methoxy-substituted pyridine ring linked to a methylamine group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, applications, and analytical characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability

(6-Methoxypyridin-2-yl)methanamine hydrochloride is commercially available from several chemical suppliers, catering to research and development needs. The availability can range from small laboratory quantities to bulk amounts for scale-up synthesis. When sourcing this compound, it is crucial to consider the purity and the supplier's quality control measures.

| Supplier | Typical Purity | CAS Number |

| Sigma-Aldrich | Purity not specified, sold for early discovery research.[1] | 95851-89-1 |

| MedChemExpress | Laboratory chemical grade. | Not specified in search results. |

| BLDpharm | Research and development grade. | 95851-89-1 |

| ChemicalRegister.com | Lists various suppliers. | Not specified in search results.[2] |

| ChemUniverse | Available to order. | Not specified in search results.[3] |

It is important to note that some suppliers, like Sigma-Aldrich, provide this product for early discovery research and may not provide detailed analytical data, placing the responsibility of confirming identity and purity on the buyer.[1] The dihydrochloride salt of (6-Methoxypyridin-2-yl)methanamine is also commercially available and has a distinct CAS number (2172852-89-8).[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (6-Methoxypyridin-2-yl)methanamine hydrochloride is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C7H11ClN2O | ChemicalBook[5] |

| Molecular Weight | 174.628 g/mol | ChemicalBook[5] |

| Appearance | Off-white solid | Thermo Fisher Scientific[6] |

| Melting Point | 228 - 233 °C | Thermo Fisher Scientific[6] |

| Boiling Point | 225 - 230 °C | Thermo Fisher Scientific[6] |

| Solubility | Soluble in water. | Thermo Fisher Scientific[6] |

| Hygroscopicity | Hygroscopic. | Thermo Fisher Scientific[6] |

| SMILES String | COC1=CC=CC(CN)=N1.Cl | Derived from structure. |

| InChI Key | NCLKQBYCORYBBG-UHFFFAOYSA-N (for free base) | Sigma-Aldrich |

Synthesis and Chemical Reactions

The synthesis of (6-Methoxypyridin-2-yl)methanamine hydrochloride typically involves the preparation of the free base, (6-Methoxypyridin-2-yl)methanamine, followed by its conversion to the hydrochloride salt. A common synthetic route involves the reduction of a corresponding nitrile or amide.

A plausible synthetic pathway is the reduction of 6-methoxypyridine-2-carbonitrile. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A general procedure for the synthesis of a related compound, N-benzylaniline, involves the reaction of an aldehyde with an amine to form an imine, which is then reduced.[7] A similar strategy could be employed for the synthesis of (6-Methoxypyridin-2-yl)methanamine.

Once the free base is obtained, it can be converted to the hydrochloride salt by treating a solution of the amine with hydrochloric acid.

Caption: A potential synthetic workflow for (6-Methoxypyridin-2-yl)methanamine hydrochloride.

Applications in Research and Drug Development

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many approved drugs and clinical candidates.

-

Scaffold for Bioactive Molecules: The primary application of this compound is as a structural motif in the synthesis of novel compounds for drug discovery. The methoxy and aminomethyl groups provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

-

Intermediate in Pharmaceutical Synthesis: It serves as a key intermediate in multi-step syntheses of active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are critical for the final drug product.

-

Inhibitors of Enzymes: Pyridine-containing compounds have been shown to be effective inhibitors of various enzymes. For instance, a structurally related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is an inhibitor of the enzyme LOXL2, which is implicated in fibrosis and cancer.[8] This suggests that derivatives of (6-Methoxypyridin-2-yl)methanamine could be explored as potential enzyme inhibitors.

-

Antimicrobial Agents: Schiff bases derived from substituted pyridines have been investigated for their antimicrobial properties.[9]

Analytical Methods for Characterization and Quality Control

Ensuring the identity and purity of (6-Methoxypyridin-2-yl)methanamine hydrochloride is paramount for its use in research and development. A combination of analytical techniques is typically employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like (6-Methoxypyridin-2-yl)methanamine hydrochloride.[10] A reversed-phase HPLC method with UV detection is commonly used for pyridine derivatives.

Experimental Protocol (General Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: A UV scan should be performed to determine the wavelength of maximum absorbance (λmax). A starting wavelength of 254 nm is often a good choice for aromatic compounds.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is determined by comparing the peak area of the main component to the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[11] Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of (6-Methoxypyridin-2-yl)methanamine hydrochloride.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons on the pyridine ring.

-

A singlet for the methoxy group protons.

-

A signal for the methylene (-CH2-) protons adjacent to the amino group.

-

A broad signal for the amine protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Caption: A typical quality control workflow for a chemical intermediate.

Safety and Handling

(6-Methoxypyridin-2-yl)methanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.[12] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound is hygroscopic and should be protected from moisture.[6]

First Aid Measures:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[5]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Conclusion

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the laboratory. By following appropriate safety and handling procedures, researchers can safely incorporate this valuable building block into their synthetic workflows to create novel and potentially therapeutic molecules.

References

-

ChemicalRegister.com. (6-methoxypyridin-2-yl)methanamine hydrochloride Suppliers. [Link]methanamine%20hydrochloride/95851-89-1.html)

-

ChemUniverse. Order : (6-METHOXYPYRIDIN-2-YL)METHANAMINE DIHYDROCHLORIDE. [Link]

-

Semantic Scholar. (2022-02-21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

-

AA Blocks. 300573-13-1 | 5-(1,3-benzodioxol-5-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][5]benzoxazine. [Link]

-

Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. [Link]

- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Semantic Scholar. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

Royal Society of Chemistry. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]

-

Appretech Scientific Limited. 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride. [Link]

Sources

- 1. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. (6-methoxypyridin-2-yl)methanamine hydrochloride Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. (6-Methoxypyridin-2-yl)methanamine dihydrochloride | 2172852-89-8 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Safe Handling of (6-Methoxypyridin-2-yl)methanamine Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (6-Methoxypyridin-2-yl)methanamine hydrochloride. As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure personnel and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. (6-Methoxypyridin-2-yl)methanamine hydrochloride is an organic salt, typically supplied as a solid. Its properties dictate its behavior and inform the necessary handling precautions.

| Property | Value | Source |

| CAS Number | 95851-89-1 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.628 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in water | [3] |

Note: The free base, (6-Methoxypyridin-2-yl)methanamine (CAS: N/A), has a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[4]

Hazard Identification and GHS Classification

(6-Methoxypyridin-2-yl)methanamine hydrochloride and its parent compound are classified as hazardous. The primary hazards are related to irritation and potential acute toxicity.[5] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier, as classifications can vary.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed. (Classification for the free base) |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[5] |

| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[5] |

Causality: The amine hydrochloride functional group can cause irritation upon contact with mucous membranes and skin. The primary amine and pyridine ring system are common moieties in biologically active molecules, and their toxicological profiles warrant careful handling to prevent systemic exposure, particularly through ingestion.

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

-

Inhalation : Inhaling dust may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[5]

-

Skin Contact : Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[5]

-

Eye Contact : The compound is a serious eye irritant, and contact can result in pain, redness, and potential damage if not promptly addressed.[5]

-

Ingestion : The free base is classified as toxic if swallowed. Accidental ingestion of the hydrochloride salt must be treated as a serious medical event. Symptoms may include gastrointestinal distress, and systemic effects are possible.

Risk Assessment and Hierarchy of Controls

A proactive approach to safety involves a thorough risk assessment before any handling of the compound. The hierarchy of controls provides a systematic framework for minimizing risk, prioritizing the most effective measures.

Caption: Risk assessment workflow incorporating the hierarchy of controls.

Standard Operating Procedures for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is critical for minimizing exposure.

5.1 Engineering Controls

-

Primary Containment : All manipulations that could generate dust, such as weighing, transferring, or preparing solutions, must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[6][7] This is the most critical step to prevent respiratory exposure.

5.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection :

-

Gloves : Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][3]

-

Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

-

-

Respiratory Protection : A respirator is generally not required if work is conducted within a functional fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator appropriate for organic dusts/vapors must be used.

5.3 Step-by-Step Handling Protocol

-

Preparation : Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh paper, glassware) and waste containers are present.

-

Don PPE : Put on all required PPE before entering the designated handling area.

-

Weighing and Transfer : Carefully weigh the solid compound on weigh paper or directly into a tared container inside the fume hood. Avoid creating dust clouds by handling the material gently.

-

Dissolution : If making a solution, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling : After completing the task, decontaminate any surfaces and equipment.

-

Hygiene : Remove gloves and wash hands thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory.[7]

Storage and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8] The compound may be hygroscopic (absorbs moisture from the air), making a tight seal critical.[3]

-

Location : Store locked up or in a controlled-access area.[5] Store apart from foodstuff containers or incompatible materials.[1]

-

Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9] Reaction with these materials could lead to vigorous, exothermic reactions.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate injury. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

7.1 Accidental Exposure

Caption: Decision tree for responding to accidental exposure.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]

-

Skin Contact : Immediately take off all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention.[3]

-

Inhalation : Move the victim into fresh air.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration (avoiding mouth-to-mouth if the chemical was ingested).[1] Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[5] Rinse the mouth thoroughly with water and call a physician or Poison Control Center immediately.[1]

7.2 Spill Management

Caption: Workflow for cleaning up a minor laboratory spill.

-

Evacuate and Secure : Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[5]

-

Clean-up : For a minor solid spill, gently cover and mix with an inert absorbent material (e.g., sand, vermiculite).[5] Carefully sweep the absorbed material into a suitable, closed, and labeled container for disposal.[1] Use non-sparking tools.[1]

-

Decontaminate : Clean the spill area thoroughly.

-

Major Spills : For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Considerations

Chemical waste generators must classify discarded chemicals to ensure proper disposal.

-

Waste Classification : (6-Methoxypyridin-2-yl)methanamine hydrochloride and any materials contaminated with it (e.g., gloves, absorbent materials) must be treated as hazardous waste.

-

Procedure : Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[5][10] Do not dispose of down the drain.[5]

References

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. [Link]

-

Safety Data Sheet - Methylamine hydrochloride. (2025). Thermo Fisher Scientific. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. (6-METHOXYPYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | 95851-89-1 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of (6-Methoxypyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry. Its journey from a synthesized powder to a viable component in a reaction mixture or a formulated therapeutic is fundamentally governed by its interaction with solvents. This in-depth technical guide provides a comprehensive exploration of the solubility of (6-Methoxypyridin-2-yl)methanamine hydrochloride in organic solvents. Moving beyond a simple tabulation of data, this guide illuminates the physicochemical principles that dictate its solubility, offering a predictive framework for solvent selection. Furthermore, it equips researchers with a robust, step-by-step experimental protocol for the precise determination of solubility, ensuring reproducible and reliable results. This document is intended to be a living resource, empowering researchers to make informed decisions in process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone property. It dictates the feasibility of synthetic routes, influences the efficiency of purification, and ultimately impacts the bioavailability of the final drug product. (6-Methoxypyridin-2-yl)methanamine hydrochloride, with its pyridine and methoxy functionalities, presents a unique solubility profile that warrants careful consideration.

The hydrochloride salt form of this amine is intentionally designed to enhance its aqueous solubility, a common strategy in pharmaceutical development to improve a drug's absorption in the body.[1][2] However, in the realm of organic synthesis and process chemistry, its solubility in non-aqueous, organic solvents is of paramount importance. The choice of solvent can dramatically affect reaction rates, yield, and purity of the desired product. A well-chosen solvent can facilitate reactant interaction, while a poorly chosen one can lead to reaction failure or complex purification challenges.

This guide will delve into the molecular-level interactions that govern the dissolution of (6-Methoxypyridin-2-yl)methanamine hydrochloride in various organic media. By understanding these principles, researchers can move from a trial-and-error approach to a rational, predictive method of solvent selection.

Physicochemical Properties of (6-Methoxypyridin-2-yl)methanamine hydrochloride

To understand the solubility of a compound, we must first understand the molecule itself. The key physicochemical properties of (6-Methoxypyridin-2-yl)methanamine hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | [3] |

| Molecular Weight | 174.63 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | Not readily available | |

| pKa | Not readily available |

The presence of the hydrochloride salt imparts a significant ionic character to the molecule. This means that in solution, it exists as a positively charged pyridinium ion and a chloride anion. This ionic nature is a primary determinant of its solubility behavior.

Caption: Enthalpy changes in the dissolution process.

Key Factors Influencing Solubility

Several key factors, stemming from the molecular structure of both the solute and the solvent, govern the solubility of (6-Methoxypyridin-2-yl)methanamine hydrochloride:

-

Polarity: As an ionic salt, (6-Methoxypyridin-2-yl)methanamine hydrochloride is highly polar. Therefore, it will exhibit greater solubility in polar solvents that can effectively solvate the charged pyridinium cation and the chloride anion.

-

Hydrogen Bonding: The primary amine group (-NH₃⁺) in the protonated form is a strong hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide) will interact favorably with the solute, promoting solubility.

-

Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the cation and anion of the salt, thus favoring their separation and dissolution.

-

Solvent-Solvent Interactions: The strength of the interactions between solvent molecules themselves can impact solubility. Highly structured solvents with strong intermolecular forces may be less accommodating to the solute.

Solubility Profile in Different Classes of Organic Solvents

While specific quantitative data for (6-Methoxypyridin-2-yl)methanamine hydrochloride is not extensively available in the public domain, we can predict its general solubility behavior based on the principles outlined above and data for analogous compounds. For instance, pyridine hydrochloride is known to be soluble in water, ethanol, and chloroform, but insoluble in acetone and ether. [5][6]

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents are characterized by the presence of a hydroxyl group and are excellent hydrogen bond donors and acceptors. They are expected to be good solvents for (6-Methoxypyridin-2-yl)methanamine hydrochloride due to their high polarity and ability to form strong hydrogen bonds with the amine hydrochloride.

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

These solvents are polar but lack a hydrogen atom directly bonded to an electronegative atom, making them poor hydrogen bond donors. However, they are often excellent hydrogen bond acceptors. DMSO, for example, is a highly polar solvent that is known to dissolve a wide range of salts. A structurally similar compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, exhibits good solubility in DMSO. [7]Therefore, (6-Methoxypyridin-2-yl)methanamine hydrochloride is also expected to be soluble in these solvents.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents have low polarity and are incapable of forming strong interactions with the ionic (6-Methoxypyridin-2-yl)methanamine hydrochloride. Consequently, the solubility in these solvents is expected to be very low.

The following table provides a qualitative prediction of solubility. It is imperative that these predictions are confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | High polarity, strong hydrogen bonding capabilities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity, good hydrogen bond acceptors. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity, but limited hydrogen bonding. |

| Ethers | Diethyl ether, Tetrahydrofuran | Low | Low polarity, weak hydrogen bonding. |

| Hydrocarbons | Hexane, Toluene | Very Low | Nonpolar, unable to solvate the ionic salt. |

Experimental Determination of Solubility: A Standardized Protocol

Given the limited availability of public data, experimental determination of solubility is crucial. The following protocol provides a robust and reliable method for determining the solubility of (6-Methoxypyridin-2-yl)methanamine hydrochloride in a given organic solvent.

Materials and Equipment

-

(6-Methoxypyridin-2-yl)methanamine hydrochloride (of known purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of (6-Methoxypyridin-2-yl)methanamine hydrochloride to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

HPLC Analysis:

-

Inject the diluted sample into a calibrated HPLC system.

-

Determine the concentration of (6-Methoxypyridin-2-yl)methanamine hydrochloride in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion and Future Perspectives

The solubility of (6-Methoxypyridin-2-yl)methanamine hydrochloride in organic solvents is a critical parameter that influences its application in organic synthesis and pharmaceutical development. While a comprehensive public database of its solubility in a wide range of organic solvents is currently lacking, a thorough understanding of its physicochemical properties allows for a rational, predictive approach to solvent selection.

This technical guide has provided a theoretical framework for understanding the factors that govern the solubility of this important compound. Furthermore, a detailed and robust experimental protocol has been presented to enable researchers to determine its solubility in solvents relevant to their specific needs.

Future work in this area could involve the systematic experimental determination of the solubility of (6-Methoxypyridin-2-yl)methanamine hydrochloride in a broad spectrum of organic solvents at various temperatures. Such data would be invaluable to the scientific community. Additionally, the development of computational models, such as those based on COSMO-RS or molecular dynamics simulations, could further enhance our predictive capabilities and accelerate the process of solvent selection.

References

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

Wikipedia. Pyridinium chloride. [Link]

-

Quora. How does branching increase the solubility in amines?[Link]

-